molecular formula C10H9BrN2 B15358306 3-(2-bromophenyl)-5-methyl-1H-Pyrazole

3-(2-bromophenyl)-5-methyl-1H-Pyrazole

Cat. No.: B15358306
M. Wt: 237.10 g/mol
InChI Key: NMNMDRKHGHDWFF-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-methyl-1H-pyrazole (CAS 1238945-94-2) is a brominated pyrazole derivative of high interest in medicinal and agrochemical research. This compound serves as a versatile synthetic intermediate and key scaffold for developing novel bioactive molecules. Pyrazole cores are recognized for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antitubular properties . The specific substitution pattern on this pyrazole makes it a valuable building block in the synthesis of more complex target molecules for pharmaceutical development and as a ligand in coordination chemistry for material science applications. The compound has a molecular formula of C10H9BrN2 and a molecular weight of 237.10 g/mol . It should be stored in a dark place, sealed in a dry environment at room temperature . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

3-(2-bromophenyl)-5-methyl-1H-pyrazole

InChI

InChI=1S/C10H9BrN2/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11/h2-6H,1H3,(H,12,13)

InChI Key

NMNMDRKHGHDWFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=CC=CC=C2Br

Origin of Product

United States

Biological Activity

3-(2-bromophenyl)-5-methyl-1H-pyrazole is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by various research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C9H8BrN3\text{C}_9\text{H}_8\text{BrN}_3

The synthesis typically involves the reaction of 2-bromobenzaldehyde with hydrazine derivatives in the presence of suitable catalysts or solvents, yielding the pyrazole framework.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study demonstrated that certain pyrazole derivatives reduced carrageenan-induced paw edema in mice, indicating potent anti-inflammatory effects comparable to indomethacin .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazoles is well-documented. A study focusing on various pyrazole derivatives, including this compound, revealed activity against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) against pathogens such as E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

3. Anticancer Activity

Pyrazoles have also been investigated for their anticancer properties. In vitro studies showed that compounds similar to this compound induced apoptosis in various cancer cell lines. Notably, one derivative showed cytotoxicity with GI50 values of 2.23 μM against leukemia cell lines, highlighting its potential in cancer therapy .

Table 1: Biological Activities of this compound

Activity TypeMechanism/EffectReference
Anti-inflammatoryCOX inhibition
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells

Case Studies

Case Study 1: Anti-inflammatory Effects
In a controlled experiment, a series of pyrazole derivatives were tested for their ability to reduce inflammation in a carrageenan-induced edema model. The results indicated that this compound significantly reduced swelling compared to untreated controls.

Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of several pyrazole derivatives against E. coli and S. aureus. The results demonstrated that this compound had a lower MIC than standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural differences between 3-(2-bromophenyl)-5-methyl-1H-pyrazole and analogous bromophenyl-pyrazole or triazole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Bromophenyl (C3), Methyl (C5) C10H9BrN2 237.10 Electron-withdrawing Br, hydrophobic CH3
5-(2-Bromophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole 2-Bromophenyl (C5), CF3 (C3), CH3 (N1) C11H8BrF3N2 305.10 Strongly electron-withdrawing CF3 group
5-Amino-3-(4-bromophenyl)-1H-pyrazole 4-Bromophenyl (C3), NH2 (C5) C9H8BrN3 238.09 Electron-donating NH2, Br at para position
3-(2-Bromophenyl)-4-methyl-1H-1,2,4-triazole-5(4H)-thione 2-Bromophenyl (C3), CH3 (N4), S (C5) C9H8BrN3S 270.15 Triazole core with thione functionality

Key Observations :

  • Substituent Position: The position of the bromophenyl group (ortho in the target compound vs. para in 5-amino-3-(4-bromophenyl)-1H-pyrazole) significantly alters electronic properties and steric interactions .
  • Functional Groups : The trifluoromethyl group in the compound from enhances metabolic stability compared to the methyl group in the target compound.
  • Core Heterocycle : Replacement of pyrazole with triazole (e.g., ) introduces sulfur, which can improve binding to metal ions or enzymes .

Key Observations :

  • Solvent Systems : Polar aprotic solvents like DMF vs. acetic acid influence reaction kinetics and byproduct formation.
  • Catalysts : Sodium hydride in facilitates deprotonation, while KOH in promotes cyclization.

Key Observations :

  • Enzyme Inhibition : The target compound’s APN inhibition contrasts with the triazoles’ multitarget activities .

Physicochemical Properties

Compound Spectral Data (Selected) Elemental Analysis (C/H/N) Reference
This compound 1H NMR (DMSO-d6): δ 2.77 (s, CH3), 6.99–8.00 (m, Ar-H) Not reported
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole GC-MS: m/z 384 (M+) Calc: C 49.89%; Found: C 50.15%
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione IR: 1248 cm⁻¹ (C=S) Calc: C 56.43%; Found: C 57.03%

Key Observations :

  • Spectral Signatures : The C=S stretch in triazoles (~1248 cm⁻¹) is absent in pyrazoles, aiding structural differentiation.
  • Purity: Minor deviations in elemental analysis (e.g., ) suggest variability in synthetic batches.

Preparation Methods

Catalytic Cyclocondensation

A cerium-based catalyst, [Ce(L-Pro)₂]₂(Oxa), enhances reaction efficiency under mild conditions. In ethanol at room temperature, the catalyst facilitates the formation of the pyrazole core with >85% yield. The methyl group from acetylacetone occupies the 5-position, while the 2-bromophenyl group derives from the hydrazine (Fig. 1A).

Regiochemical Control

Regioselectivity is influenced by the electronic and steric properties of the reactants. Acetylacetone’s symmetric structure ensures uniform substitution, but asymmetric diketones may require directing groups. The 2-bromophenyl group’s ortho-substitution introduces steric hindrance, favoring cyclization at the less hindered carbonyl.

Workup and Purification

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Crystallization yields light pink needles with >99% purity, as confirmed by single-crystal X-ray diffraction for analogous compounds.

Sandmeyer Bromination of Aminopyrazole Intermediates

The Sandmeyer reaction enables late-stage bromination of aminopyrazoles, though this approach is less common for 3-(2-bromophenyl) derivatives due to competing para-substitution.

Synthesis of 3-Amino-5-Methyl-1H-Pyrazole

3-Amino-5-methyl-1H-pyrazole is prepared via cyclocondensation of methyl hydrazine with acetylacetone. Subsequent diazotization with NaNO₂/HCl generates a diazonium salt, which undergoes bromide substitution in the presence of CuBr. However, this method yields <30% of the desired 2-bromophenyl product due to poor regiocontrol.

Limitations and Alternatives

The instability of 3-aminopyrazoles and competing side reactions (e.g., C–N bond cleavage) limit scalability. Recent advances employ triflic acid salts to stabilize intermediates, improving yields to 45–50%.

Base-Mediated [3+2] Cycloaddition

A novel [3+2] cycloaddition strategy using 2-alkynyl-1,3-dithianes and sydnones offers superior regioselectivity under mild conditions.

Reaction Mechanism

The dithiane’s umpolung reactivity enables nucleophilic attack on the sydnone’s electrophilic carbon, forming a transient zwitterion that cyclizes into the pyrazole ring (Fig. 1B). The 2-bromophenyl group is introduced via a pre-functionalized alkyne, while the methyl group originates from the sydnone.

Advantages

  • Broad functional group tolerance : Bromine remains intact under basic conditions.
  • High yields : 70–85% for polysubstituted pyrazoles.
  • Scalability : No transition metals or harsh reagents required.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield (%) Regioselectivity Scalability
Cyclocondensation 2-Bromophenylhydrazine, acetylacetone 85–90 High High
Sandmeyer Bromination 3-Amino-5-methylpyrazole 30–50 Low Moderate
[3+2] Cycloaddition 2-Alkynyl-dithiane, sydnone 70–85 Excellent Moderate

Key observations :

  • Cyclocondensation remains the most practical route for large-scale synthesis.
  • The [3+2] method excels in regioselectivity but requires specialized reagents.
  • Late-stage bromination is inefficient for 2-bromophenyl introduction.

Structural and Analytical Characterization

NMR Spectroscopy

  • ¹H NMR (CDCl₃): δ 7.52 (d, J = 8.3 Hz, 2H, Ar–H), 7.36 (d, J = 9.0 Hz, 2H, Ar–H), 6.25 (s, 1H, pyrazole-H), 2.22 (s, 3H, CH₃).
  • ¹³C NMR : δ 148.0 (C–Br), 132.2 (C–Ar), 14.4 (CH₃).

X-Ray Crystallography

Analogous structures (e.g., 3-(4-bromophenyl)-5-methyl-1H-pyrazole) crystallize in the monoclinic P2₁/c space group, with a dihedral angle of 30.0° between the pyrazole and phenyl rings. The 2-bromophenyl derivative is expected to exhibit similar packing motifs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(2-bromophenyl)-5-methyl-1H-pyrazole with high purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency, while ethanol or methanol minimizes side reactions .
  • Temperature control : Maintaining 60–80°C prevents intermediate degradation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) yields >95% purity. Monitor reaction progress via TLC (Rf = 0.4–0.6 in 7:3 hexane:EtOAc) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for pyrazole NH proton (δ 10.2–12.5 ppm, broad singlet) and aromatic protons (δ 7.3–7.8 ppm for bromophenyl). Methyl groups appear at δ 2.3–2.5 ppm .
  • ¹³C NMR : Confirm pyrazole carbons (C3: ~145 ppm; C5: ~140 ppm) and bromophenyl carbons (C-Br: ~120 ppm) .
  • HRMS : Exact mass calculation (C₁₀H₁₀BrN₂) should match [M+H]⁺ at m/z 237.997 .

Advanced Research Questions

Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps, dipole moments) influencing reactivity .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., fungal CYP51 for antifungal activity). Dock the bromophenyl group into hydrophobic pockets .
  • SAR trends : Compare substituent effects (e.g., 2-bromo vs. 4-bromo) on bioactivity using IC₅₀ values from enzyme assays .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Standardize assays : Follow CLSI guidelines (e.g., M27-A3 for antifungal testing) to ensure reproducibility .
  • Control variables : Assess solvent effects (DMSO vs. aqueous buffers) on compound solubility and activity .
  • Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., 3-(4-bromophenyl) derivatives) to identify substituent-specific trends .

Q. How can solvent selection improve crystallization of this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent polarity : Use ethyl acetate or dichloromethane for slow evaporation, yielding monoclinic crystals (space group P2₁/c) .
  • Temperature gradient : Cool refluxed solutions from 60°C to room temperature over 24 hours to enhance crystal lattice formation .
  • Data refinement : Apply SHELXL-97 for structure solution; validate with R-factor < 0.05 and CCDC deposition .

Data Analysis and Optimization

Q. What experimental design optimizes reaction yields when scaling up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary solvent (ethanol, DMF), temperature (50–90°C), and hydrazine stoichiometry (1.0–1.5 eq.) in a 3-factor factorial design .
  • Response surface methodology (RSM) : Model yield (%) as a function of variables; identify maxima using ANOVA (p < 0.05) .
  • Validation : Replicate optimal conditions (e.g., 1.2 eq. hydrazine in ethanol at 70°C) to confirm 85–90% yield .

Q. How do electronic effects of the 2-bromophenyl group influence regioselectivity in further functionalization?

  • Methodological Answer :

  • Electrophilic substitution : Bromine’s -I effect directs incoming electrophiles to the para position of the phenyl ring. Confirm via NOESY (proximity of Br to pyrazole NH) .
  • Cross-coupling (Suzuki-Miyaura) : Use Pd(PPh₃)₄ catalyst to couple with boronic acids at the bromine site. Monitor conversion via ¹H NMR (disappearance of Br-phenyl protons) .

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